molecular formula C11H9N3O B600022 2-Anilinopyrimidine-5-carbaldehyde CAS No. 108002-87-5

2-Anilinopyrimidine-5-carbaldehyde

Cat. No.: B600022
CAS No.: 108002-87-5
M. Wt: 199.213
InChI Key: QNFHXIZSGIGYOU-UHFFFAOYSA-N
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Description

2-Anilinopyrimidine-5-carbaldehyde is a high-value chemical intermediate in medicinal chemistry, serving as a core scaffold for the design and synthesis of potent kinase inhibitors. Its primary research application is in oncology drug discovery, where it is used to develop novel anti-tumor compounds. This scaffold is a key building block for creating dual inhibitors of Mer and c-Met receptor tyrosine kinases . Both kinases are critically involved in cell proliferation, survival, migration, and invasion, and their overexpression is a validated driver in various human cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and triple-negative breast cancer . Researchers utilize this compound to generate derivatives that demonstrate robust inhibitory activity against these kinase targets, inducing apoptosis and suppressing cancer cell migration in vitro . The 2-anilinopyrimidine structure allows for strategic synthetic modification, facilitating structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties such as metabolic stability . Its application extends beyond Mer/c-Met, as the scaffold is also investigated for developing selective inhibitors against other targets, such as the epidermal growth factor receptor (EGFR) in triple-negative breast cancer cell lines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilinopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFHXIZSGIGYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268707
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080028-75-6
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080028-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Pyrimidine Scaffold: Fundamental Significance in Organic and Heterocyclic Chemistry

The pyrimidine (B1678525) ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. kanto.co.jp This structural motif is of immense importance in chemistry and biology, most notably forming the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). ottokemi.combindingdb.org Beyond its role in genetic material, the pyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry. ottokemi.com This designation stems from its frequent appearance in a vast array of biologically active compounds, both natural and synthetic.

The arrangement of nitrogen atoms within the pyrimidine ring allows for diverse bonding interactions, particularly hydrogen bonding, which is crucial for molecular recognition processes within biological systems. ottokemi.com This inherent ability to interact with biological targets like enzymes and receptors has made the pyrimidine nucleus a cornerstone in drug discovery. Consequently, pyrimidine derivatives have been developed into a wide range of therapeutic agents, demonstrating activities such as anticancer, antiviral, antibacterial, and anti-inflammatory properties. kanto.co.jp The continuous exploration of the pyrimidine chemical space promises the discovery of novel compounds to address a multitude of diseases.

Overview of Aniline Substituted Pyrimidine Derivatives in Synthetic Methodologies and Structural Studies

In synthetic methodologies, anilinopyrimidine derivatives are often prepared through nucleophilic substitution reactions where an aniline (B41778) displaces a leaving group (such as a halogen) on the pyrimidine (B1678525) ring. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on both the pyrimidine and the aniline rings are critical for modulating biological activity. nih.gov For instance, in the field of oncology, 2-anilinopyrimidine derivatives have been extensively investigated as kinase inhibitors. nih.goved.ac.uk Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk The anilinopyrimidine scaffold can act as a "hinge-binder," fitting into the ATP-binding site of kinases and disrupting their function. sigmaaldrich.commdpi.com This has led to the development of several targeted cancer therapies.

Positioning of 2 Anilinopyrimidine 5 Carbaldehyde Within Advanced Chemical Synthesis and Derivatization

Strategic Approaches to Pyrimidine Core Synthesis

The formation of the central pyrimidine ring is a critical step, with several established methods available to organic chemists. These methods often involve the cyclization of acyclic precursors or the modification of existing pyrimidine structures.

Nucleophilic Aromatic Substitution (SNAr) Pathways to 2-Anilinopyrimidines

A prevalent method for synthesizing 2-anilinopyrimidines is through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This approach typically involves the reaction of a pyrimidine bearing a suitable leaving group, such as a halogen, at the 2-position with an aniline (B41778) derivative. nih.govrsc.org The electron-deficient nature of the pyrimidine ring facilitates the attack of the nucleophilic aniline.

For instance, 2-chloropyrimidines can react with various substituted anilines to yield the corresponding 2-anilinopyrimidine derivatives. nih.govrsc.org Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govrsc.orgresearchgate.netrsc.orgscispace.com The reaction proceeds via a Meisenheimer complex intermediate. nih.govscispace.com The electronic effects of substituents on the aniline can influence the reaction's efficiency by altering the nucleophilicity of the amino group. nih.govresearchgate.netrsc.org

In some cases, acid catalysis can promote the reaction between chloro-N-heterocycles and anilines. nih.govscispace.com The substitution of a halogen atom in 2-aminopyrimidines by alkyl- or arylamines often occurs under acidic conditions. rsc.orgscispace.com Phase transfer catalysts, such as tetrabutylammonium (B224687) iodide (TBAI), have also been employed to facilitate C–N bond formation through the SNAr mechanism. shd-pub.org.rsdoaj.org

Condensation Reactions for Pyrimidine Ring Formation

The fundamental synthesis of the pyrimidine ring often involves the condensation of a three-carbon unit with a compound containing an N-C-N fragment. wikipedia.orgthieme-connect.de This versatile method, often referred to as the Principal Synthesis, allows for the creation of pyrimidines with various substituents. thieme-connect.de

Commonly, β-dicarbonyl compounds or their equivalents are reacted with amidines, guanidines, or ureas to form the pyrimidine ring. wikipedia.orgthieme-connect.de For example, the reaction of β-diketones with guanidines can produce 2-aminopyrimidines. wikipedia.org The reaction conditions are typically alkaline, often using sodium ethoxide in ethanol, although neutral or acidic conditions can also be advantageous in some cases. thieme-connect.de

Another approach involves the reaction of α-formylaroylketene dithioacetals with amidines or guanidine (B92328) in solvents like DMF or acetonitrile (B52724) to yield pyrimidine-5-carbaldehydes. researchgate.net Multicomponent reactions, such as the Biginelli reaction, also provide a pathway to pyrimidine derivatives. wikipedia.org

Regioselective Functionalization of Pyrimidine Precursors

The synthesis of specifically substituted pyrimidines often relies on the regioselective functionalization of pre-existing pyrimidine rings. Electrophilic substitution on the pyrimidine ring is generally less facile than on pyridine (B92270) due to its decreased basicity. wikipedia.org However, when it does occur, it preferentially happens at the 5-position, which is the most electron-rich carbon atom. wikipedia.org

Halogenated pyrimidines are particularly useful precursors for introducing various functional groups through nucleophilic substitution reactions. mdpi.com For example, 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) can be selectively functionalized at different positions. shd-pub.org.rsdoaj.org The presence of amino and halogen groups on the pyrimidine ring allows for a range of structural modifications. mdpi.com

Formation of the 5-Carbaldehyde Moiety

The introduction of a formyl group at the 5-position of the pyrimidine ring is a key step in the synthesis of the target compound and its analogs.

Vilsmeier-Haack Formylation in Pyrimidine Systems

The Vilsmeier-Haack reaction is a widely used and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic compounds. numberanalytics.comcambridge.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). cambridge.orgwikipedia.orgtcichemicals.com

This reaction can be applied to pyrimidine systems to introduce a formyl group at the 5-position. growingscience.com For instance, the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack conditions yields 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com The reaction of 2-hydroxy-5-pyrimidinecarboxaldehyde with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile produces 2-chloro-5-pyrimidinecarbaldehyde. chemicalbook.com The Vilsmeier-Haack reaction is also used in the synthesis of precursors like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) from 4,6-dihydroxypyrimidines. mdpi.com

The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile and attacks the electron-rich pyrimidine ring. cambridge.orgwikipedia.org The resulting iminium ion is then hydrolyzed during the workup to yield the aldehyde. wikipedia.orgtcichemicals.com

Alternative Formylation and Oxidation Approaches

While the Vilsmeier-Haack reaction is common, other methods can also be employed to introduce a formyl group. One such method involves the use of α-formylaroylketene dithioacetals as precursors. researchgate.net These compounds can be cyclized with amidines to directly form pyrimidine-5-carbaldehydes. researchgate.net The α-formylaroylketene dithioacetals themselves are synthesized by formylating α-oxoketene dithioacetals with DMF and POCl₃. researchgate.net

Another strategy involves the oxidation of a hydroxymethyl group at the 5-position of the pyrimidine ring to the corresponding aldehyde. This approach requires a pyrimidine precursor with a pre-installed hydroxymethyl group, which can then be selectively oxidized using various oxidizing agents.

Synthesis of the this compound Core

The construction of the this compound framework can be achieved through several synthetic pathways. These methods can be broadly categorized into stepwise sequences and convergent one-pot or multi-component reactions.

Stepwise Synthetic Sequences

Stepwise synthesis offers a traditional and reliable approach to constructing the this compound core. This method involves the sequential formation of the pyrimidine ring followed by the introduction of the aniline and carbaldehyde functionalities.

A common strategy begins with the formation of a pyrimidine ring. For instance, the synthesis can start from 2-hydroxypyrimidine-5-carbaldehyde, which is then chlorinated to yield 2-chloropyrimidine-5-carbaldehyde. chemicalbook.com The chlorine atom at the C2 position serves as a good leaving group for a subsequent nucleophilic aromatic substitution (SNAr) reaction with aniline or its derivatives to introduce the anilino moiety.

Alternatively, the pyrimidine core can be assembled through the condensation of a β-keto ester with a thioamidine derivative. For example, ethyl 2-(ethoxymethylene)acetoacetate can react with a suitable amidine to form the pyrimidine ring. The aldehyde group can be introduced at a later stage, for instance, through Vilsmeier-Haack formylation of an appropriate pyrimidine precursor.

The key steps in a typical stepwise synthesis are outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Pyrimidine Ring FormationCondensation of a β-dicarbonyl compound with an amidine derivative.Substituted pyrimidine
2Introduction of a Leaving GroupChlorination of a hydroxypyrimidine using reagents like phosphorus oxychloride. chemicalbook.comChloropyrimidine derivative
3Nucleophilic Aromatic SubstitutionReaction of the chloropyrimidine with an aniline derivative. 2-Anilinopyrimidine derivative
4FormylationIntroduction of the aldehyde group at the C5 position, for example, via Vilsmeier-Haack reaction.This compound

One-Pot and Multi-Component Reactions for Structural Assembly

In contrast to the linear nature of stepwise synthesis, one-pot and multi-component reactions (MCRs) offer a more efficient and atom-economical approach to the this compound core. nih.govmdpi.com These reactions combine three or more starting materials in a single reaction vessel to construct complex molecules in a convergent manner. rug.nlresearchgate.net

A plausible MCR approach for the synthesis of the 2-anilinopyrimidine scaffold could involve the condensation of a substituted aldehyde, a guanidine derivative, and a β-ketoester or its equivalent. researchgate.net For example, a three-component reaction between an appropriate aldehyde, guanidine, and an ethyl cyanoacetate (B8463686) derivative can lead to the formation of a functionalized pyrimidine ring in a single step. researchgate.net

The advantages of MCRs include reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures. mdpi.com The diversity of the final products can be readily achieved by varying the individual components of the reaction. researchgate.net

Methods for Derivatization of this compound

The this compound scaffold possesses multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. The primary points of derivatization are the carbaldehyde group, the aniline moiety, and the C4 and C6 positions of the pyrimidine ring.

Transformations of the Carbaldehyde Group (e.g., oxime, hydrazone, imine formation)

The aldehyde functional group at the C5 position is a versatile handle for a variety of chemical transformations, most notably condensation reactions with nitrogen-based nucleophiles.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. numberanalytics.comxisdxjxsu.asiaijprajournal.com This reaction is typically straightforward and provides access to a class of compounds with recognized biological potential. nih.gov The formation of the oxime involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. numberanalytics.com

Hydrazone Formation: Condensation with hydrazine (B178648) or its substituted derivatives leads to the formation of hydrazones. soeagra.comnumberanalytics.comnih.gov This reaction is a cornerstone in combinatorial chemistry due to its simplicity and the wide availability of hydrazine building blocks. soeagra.com The resulting hydrazones are often crystalline and easy to purify. soeagra.com

Imine Formation (Schiff Bases): Reaction with primary amines results in the formation of imines, also known as Schiff bases. operachem.comwikipedia.orglibretexts.orglibretexts.org The reaction is reversible and is often driven to completion by removing the water formed during the condensation. libretexts.org A variety of catalysts, including acids and Lewis acids like tris(2,2,2-trifluoroethyl)borate, can be employed to facilitate imine formation. operachem.comorganic-chemistry.org

DerivativeReagentGeneral Reaction
OximeHydroxylamine (H₂NOH)R-CHO + H₂NOH → R-CH=NOH + H₂O
HydrazoneHydrazine (H₂NNH₂) or substituted hydrazinesR-CHO + H₂NNHR' → R-CH=NNHR' + H₂O
IminePrimary amine (R'NH₂)R-CHO + R'NH₂ → R-CH=NR' + H₂O

Modifications and Substituent Variation on the Aniline Moiety

The aniline ring of this compound presents a rich platform for introducing a wide array of substituents to modulate the compound's properties. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aniline ring can significantly influence biological activity. nih.govnih.gov

Substituents can be introduced on the aniline ring either before or after its attachment to the pyrimidine core. Using pre-substituted anilines in the SNAr reaction is a common and effective strategy. nih.govnih.gov This allows for the incorporation of various functional groups, including:

Halogens: Chloro, bromo, and fluoro substituents are frequently introduced. nih.govacs.org

Alkyl and Alkoxy Groups: Methyl, methoxy, and other small lipophilic groups are often explored. nih.govacs.org

Electron-donating and Electron-withdrawing groups: The electronic properties of the aniline ring can be fine-tuned by introducing groups like nitro, cyano, or amino groups. nih.govresearchgate.net

Computational studies have supported the SAR trends, indicating that substituents at the 4'-position of the aniline ring often project into a hydrophobic binding pocket in biological targets. nih.gov

Substituent Effects and Functionalization at Other Pyrimidine Positions (e.g., C4, C6)

The C4 and C6 positions of the pyrimidine ring are also amenable to functionalization, providing another avenue for structural diversification and optimization of biological activity.

C4-Position: The introduction of substituents at the C4 position can be achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a chlorine atom. mdpi.comresearchgate.net A wide range of nucleophiles, including amines and alcohols, can be employed to introduce diversity at this position. nih.govmdpi.com Studies have shown that substitution at the C4 position can significantly impact the biological profile of anilinopyrimidine derivatives. researchgate.net

C6-Position: Similar to the C4 position, the C6 position can be functionalized through various synthetic methodologies. The introduction of bulky substituents on the aromatic ring at the C6 position has been shown to enhance the growth inhibition activities of certain pyrimidine derivatives. researchgate.net

C5-Position: While the primary focus is on the carbaldehyde group, other substituents can also be introduced at the C5 position. For instance, halogenation at the C5 position has been shown to modulate kinase activity in related pyrimidine scaffolds. nih.gov

The strategic placement of substituents at these positions allows for the fine-tuning of the molecule's steric and electronic properties, which can have a profound impact on its interaction with biological targets. nih.gov

Green Chemistry Principles in Synthetic Approaches

The application of green chemistry principles to the synthesis of pyrimidine derivatives, including this compound and its analogs, aims to create more environmentally benign and efficient chemical processes. rasayanjournal.co.in Traditional methods for pyrimidine synthesis often involve hazardous solvents, toxic reagents, significant waste generation, and high energy consumption. rasayanjournal.co.in To mitigate these environmental impacts, a variety of green chemistry approaches have been explored, focusing on catalysis, multicomponent reactions, microwave-assisted synthesis, and the use of safer solvents. rasayanjournal.co.inresearchgate.net

The core tenets of green chemistry, such as waste minimization, atom economy maximization, development of less hazardous chemical syntheses, and energy efficiency, provide a framework for designing these improved synthetic routes. rasayanjournal.co.inresearchgate.net Methodologies like solventless synthesis, mechanical procedures (such as ball milling), and the use of ionic liquids are also employed to align with these principles. rasayanjournal.co.inresearchgate.net

One notable advancement in the green synthesis of pyrimidine derivatives involves the regioselective functionalization of precursors like 2,4,6-trichloropyrimidine-5-carbaldehyde. shd-pub.org.rsshd-pub.org.rs Research has demonstrated that by applying green chemistry principles, new pyrimidine and pyrrolopyrimidine molecules can be synthesized efficiently. shd-pub.org.rs A crucial step in these syntheses is the formation of the C-N bond through an SNAr mechanism, where various phase transfer catalysts have been investigated. Among these, tetrabutylammonium iodide (TBAI) was identified as a more effective option compared to tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB). shd-pub.org.rs

Microwave-assisted synthesis has emerged as a significant green technique for producing 2-anilinopyrimidine derivatives. rsc.orgscispace.comresearchgate.net This method offers rapid, high-yield synthesis under eco-friendly conditions. rsc.org For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines can be efficiently carried out in ethanol, an environmentally preferable solvent, under microwave irradiation. rsc.orgscispace.comresearchgate.net This approach significantly reduces reaction times compared to conventional heating methods and avoids the need for drastic conditions. scispace.com The electronic effects of the substituents on the aniline molecule can influence the reaction's outcome by affecting the nucleophilic character of the amino group. rsc.orgscispace.com

Furthermore, multicomponent reactions (MCRs) represent another cornerstone of green pyrimidine synthesis. rasayanjournal.co.in MCRs allow for the construction of complex molecules from three or more reactants in a single pot, which enhances efficiency and reduces waste. rasayanjournal.co.in While not always directly applied to this compound itself, the principles are widely used for structurally related compounds like pyrano[2,3-d]pyrimidines. bohrium.comjmaterenvironsci.com These reactions are often performed in environmentally benign solvents like water or ethanol, sometimes even under catalyst-free conditions. bohrium.comjmaterenvironsci.com For example, the synthesis of pyrano[2,3-d]pyrimidine scaffolds has been achieved through a one-pot, three-component reaction of aryl aldehydes, malononitrile, and barbituric acid derivatives using green media. bohrium.com

The use of novel and reusable catalysts is also a key aspect of green synthetic approaches. For the synthesis of triazolopyrimidines, a related class of compounds, a porous poly-melamine-formaldehyde (mPMF) catalyst has been used in a planetary ball milling technique, which adheres to green chemistry principles. rasayanjournal.co.in This heterogeneous catalyst was shown to be reusable for multiple runs without a significant loss in its catalytic efficiency. rasayanjournal.co.in Similarly, in the synthesis of pyrano[2,3-d]pyrimidines, catalysts such as diammonium hydrogen phosphate (B84403) (DAHP) in water and tetrabutylammonium bromide (TBAB) in an aqueous medium have been successfully employed. jmaterenvironsci.com

Unexpectedly, studies on the aromatic nucleophilic substitution (SNAr) reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have also yielded insights into environmentally friendly synthesis. mdpi.com Under mild conditions, amination, solvolysis, and condensation products can be obtained, driven by the structural factors of the pyrimidine starting material and the concentration of alkoxide ions. mdpi.com This provides a method for creating pyrimidine-based precursors for other N-heterocyclic systems in a more benign manner. mdpi.com

The table below summarizes various green synthetic approaches for pyrimidine derivatives, highlighting the principles employed.

Synthetic ApproachGreen Chemistry Principle(s)Reactants/CatalystsSolvent/ConditionsProduct TypeReference(s)
Microwave-Assisted SynthesisEnergy efficiency, reduced reaction time2-chloro-4,6-dimethylpyrimidine, anilinesEthanol, 160°C, 10 min2-Anilinopyrimidines rsc.orgscispace.com
Phase Transfer CatalysisUse of catalysts, atom economy2,4,6-trichloropyrimidine-5-carbaldehydeTBAINew pyrimidines shd-pub.org.rs
Multicomponent ReactionAtom economy, reduced wasteAryl aldehydes, malononitrile, barbituric acidWater, Ethanol/WaterPyrano[2,3-d]pyrimidines bohrium.comjmaterenvironsci.com
Heterogeneous CatalysisUse of reusable catalysts-Porous poly-melamine-formaldehyde (mPMF)Triazolopyrimidines rasayanjournal.co.in
Mild SNAr ReactionUse of milder conditions2-amino-4,6-dichloropyrimidine-5-carbaldehydeEthanol, refluxAminated/solvolyzed pyrimidines mdpi.com

Reactions at the Carbaldehyde Functional Group

The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Additions and Condensations

The aldehyde group in this compound is susceptible to attack by nucleophiles. This reactivity is fundamental to the synthesis of more complex molecules. For instance, the aldehyde can undergo reactions with Grignard reagents, such as phenylmagnesium bromide, followed by acidic workup to yield secondary alcohols. doubtnut.com

Condensation reactions are also a prominent feature of the carbaldehyde's reactivity. It can react with amines and related compounds to form imines (Schiff bases) and other condensation products. These reactions are often catalyzed by weak acids. An example is the reaction with semicarbazide (B1199961) to produce a semicarbazone. doubtnut.com Furthermore, Knoevenagel condensation with active methylene compounds, such as creatinine, can lead to the formation of new carbon-carbon double bonds. researchgate.net The aldehyde group serves as a reactive point for forming Schiff bases, which can then be used to synthesize other bioactive heterocyclic compounds.

The following table summarizes typical nucleophilic addition and condensation reactions of the carbaldehyde group:

Nucleophile Reagent(s) Product Type
Phenyl Grignard PhMgBr, then H₃O⁺ Secondary alcohol
Semicarbazide Semicarbazide, weak acid Semicarbazone

Redox Chemistry of the Aldehyde Group

The aldehyde functional group can be both oxidized and reduced. Oxidation of the aldehyde group, for example, with Tollens' reagent, converts it to a carboxylic acid. doubtnut.com Conversely, reduction of the aldehyde to a primary alcohol can be achieved using reducing agents like sodium borohydride. A more vigorous reduction, such as the Clemmensen reduction using zinc amalgam and dilute hydrochloric acid, can reduce the aldehyde group completely to a methyl group. doubtnut.com

A summary of the redox reactions is provided in the table below:

Reaction Type Reagent(s) Functional Group Transformation
Oxidation Tollens' reagent (Ag(NH₃)₂⁺) Aldehyde to Carboxylic acid
Reduction Sodium Borohydride (NaBH₄) Aldehyde to Primary alcohol

Reactivity of the Pyrimidine Ring System

The pyrimidine ring, being an electron-deficient aromatic system, exhibits its own characteristic reactivity, primarily towards nucleophiles, although electrophilic substitution can occur under specific conditions.

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Core

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. wikipedia.orgkhanacademy.org However, the presence of activating groups can facilitate such reactions. For instance, the aniline group at the 2-position is an activating group and can direct electrophiles to certain positions on the pyrimidine ring. youtube.com Despite this, harsh reaction conditions are often required for electrophilic substitutions. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyrimidine systems, especially when a good leaving group, such as a halogen, is present on the ring. youtube.comnih.govtubitak.gov.trkoreascience.kr The electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles. youtube.com For instance, a chlorine atom on the pyrimidine ring can be displaced by an amine in a nucleophilic aromatic substitution reaction. youtube.com

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Analogs

Halogenated derivatives of 2-anilinopyrimidine are valuable substrates for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium- and rhodium-catalyzed reactions are commonly employed. beilstein-journals.orgnih.gov For example, a bromo-substituted 2-anilinopyrimidine can undergo Suzuki, Heck, or Sonogashira coupling reactions with appropriate coupling partners to introduce new substituents onto the pyrimidine core. youtube.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

The table below illustrates some examples of metal-catalyzed cross-coupling reactions:

Reaction Name Catalyst Coupling Partner Bond Formed
Suzuki Coupling Pd catalyst Organoboron reagent C-C
Heck Coupling Pd catalyst Alkene C-C
Sonogashira Coupling Pd/Cu catalyst Terminal alkyne C-C

Transformations Involving the Aniline Moiety

The aniline part of the molecule also possesses reactive sites. The amino group can undergo various transformations, and the phenyl ring is susceptible to electrophilic substitution. The amino group can be acylated, alkylated, or participate in diazotization reactions. The phenyl ring, being activated by the amino group, can readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, primarily at the ortho and para positions relative to the amino group.

Reactions at the Aniline Nitrogen

The secondary amine of the aniline group in this compound is nucleophilic and can participate in various reactions. These include condensation reactions, such as the formation of Schiff bases. For instance, the reaction of anilines with aldehydes can yield Schiff bases, and this reactivity is a fundamental aspect of this class of compounds. researchgate.net The nitrogen atom's reactivity is, however, modulated by the electron-withdrawing nature of the attached pyrimidine ring.

Substituent Effects on Aniline Reactivity

The reactivity of the aniline nitrogen is highly dependent on the nature of substituents on both the phenyl and pyrimidine rings. Electron-donating groups on the phenyl ring enhance the nucleophilicity of the nitrogen, while electron-withdrawing groups decrease it. This principle is a general observation in the reactions of substituted anilines. researchgate.net

Kinetic studies on the reaction of substituted anilines with chloro-nitro-aromatic compounds have shown a clear correlation between the substituent's electronic character and the reaction rate. For example, in the reaction of para-substituted anilines with 2-chloro-5-nitropyridine, a linear relationship is observed between the logarithm of the rate constant and the Hammett substituent constant (σ), with negative ρ values indicating that electron-donating groups accelerate the reaction. researchgate.net This provides a quantitative framework for understanding how substituents on the aniline ring of this compound would influence its reactivity in nucleophilic substitution reactions.

Table 1: Predicted Effect of Aniline Substituents on the Reactivity of this compound

Substituent on Phenyl RingElectronic EffectPredicted Effect on Aniline NucleophilicityPredicted Reaction Rate with Electrophiles
-OCH₃ (Methoxy)Electron-donatingIncreaseFaster
-CH₃ (Methyl)Electron-donatingIncreaseFaster
-H (Hydrogen)NeutralBaselineBaseline
-Cl (Chloro)Electron-withdrawingDecreaseSlower
-NO₂ (Nitro)Strongly electron-withdrawingSignificant DecreaseSignificantly Slower

Cyclization and Annulation Reactions Utilizing this compound as a Building Block

This compound is a versatile building block for the synthesis of fused heterocyclic systems due to the presence of both nucleophilic (aniline) and electrophilic (aldehyde) centers. sigmaaldrich.com This dual reactivity allows for a variety of cyclization and annulation reactions, leading to the formation of complex polycyclic molecules. sigmaaldrich.com

Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems often involves the reaction of a pyrimidine derivative with a suitable partner to build an additional ring. Pyrido[2,3-d]pyrimidines, for example, are a class of fused heterocycles that can be synthesized from pyrimidine precursors. jocpr.com General strategies for the synthesis of pyrido[2,3-d]pyrimidines often start from an appropriately substituted 4-aminopyrimidine, with the pyridine ring being formed through the addition of a three-carbon or two-carbon unit, or via intramolecular cyclization. jocpr.com

In the context of this compound, the aldehyde group can serve as a handle for introducing the necessary atoms to form a new ring. For instance, condensation with active methylene compounds can lead to the formation of a new carbocyclic or heterocyclic ring fused to the pyrimidine core. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved through the three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines. researchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for the synthesis of fused ring systems from appropriately substituted precursors. In derivatives of this compound, intramolecular reactions can be designed to occur between a group on the aniline ring and the aldehyde function, or between a derivative of the aldehyde and the aniline nitrogen.

For example, the intramolecular cyclization of 6-substituted 5-nitrouracil (B18501) derivatives has been used to synthesize xanthines and pyrrolo[3,2-d]pyrimidines. rsc.org In a similar vein, if the aniline portion of this compound were to be substituted with a group capable of reacting with the aldehyde, a new fused ring could be formed. Mechanistic studies on the cyclization of amide dianions with epibromohydrin (B142927) to form 5-(hydroxymethyl)pyrrolidin-2-ones suggest a pathway involving nucleophilic attack followed by intramolecular cyclization. organic-chemistry.org This highlights a general principle that can be applied to the design of intramolecular cyclization reactions involving this compound derivatives.

Table 2: Potential Cyclization Reactions Involving this compound Derivatives

Reactant 1Reactant 2Potential Fused SystemReaction Type
This compoundMalononitrilePyrido[2,3-d]pyrimidineCondensation-Cyclization
This compoundEthyl CyanoacetatePyrido[2,3-d]pyrimidineCondensation-Cyclization
Ortho-functionalized this compound(Internal)Benzopyrimido-pyrimidineIntramolecular Cyclization

Role in Advanced Chemical Design and Synthetic Applications

2-Anilinopyrimidine-5-carbaldehyde as a Synthetic Intermediate for Complex Heterocycles

This compound serves as a crucial precursor in the synthesis of a variety of complex heterocyclic compounds. The aldehyde functional group at the 5-position of the pyrimidine (B1678525) ring is particularly reactive, allowing for a range of chemical transformations. This reactivity is key to its role in constructing fused pyrimidine systems and other intricate molecular architectures.

The aldehyde group acts as a versatile handle for chemical reactions such as Schiff base formation, condensations, and other nucleophilic additions. These reactions enable the annulation of additional rings onto the pyrimidine core, leading to the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and thieno[2,3-d]pyrimidines. scispace.comnih.govjchr.org For instance, the Biginelli reaction, a one-pot synthesis, can utilize derivatives of this compound to create complex quinazoline (B50416) structures. scispace.com The synthesis of these fused systems is of significant interest due to their prevalence in biologically active molecules.

Contribution to Molecular Scaffold Diversity in Organic Synthesis

The concept of molecular scaffold diversity is central to modern drug discovery and materials science, as it allows for the exploration of a wider range of chemical space and potential biological activities. cam.ac.ukbiorxiv.orgrsc.org this compound plays a significant role in expanding this diversity.

The anilinopyrimidine core itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets with high affinity. acs.org By using this compound as a starting material, chemists can introduce a wide array of substituents and functional groups through reactions at the aldehyde position. This leads to the generation of large libraries of diverse compounds with varied three-dimensional shapes and electronic properties. cam.ac.ukmdpi.com This diversity is crucial for identifying novel compounds with desired biological or material properties.

Design of Anilinopyrimidine Frameworks for Specific Molecular Recognition Studies

The anilinopyrimidine framework is extensively utilized in the design of molecules for specific molecular recognition studies, particularly in the context of biological systems. The chemical interactions between the anilinopyrimidine core and its binding partners are key to its biological activity.

The nitrogen atoms within the pyrimidine ring and the aniline (B41778) moiety can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules like proteins and nucleic acids. frontiersin.orgacs.org The aromatic nature of both the aniline and pyrimidine rings allows for π-π stacking interactions, further stabilizing the binding complex. The substituent at the 5-position, derived from the carbaldehyde group, can be tailored to probe specific regions of a binding site and optimize interactions. mdpi.com

Investigation of Binding Modes with Biological Macromolecules via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unibl.org This method is widely employed to understand the binding modes of anilinopyrimidine derivatives with their biological targets. d-nb.infod-nb.inforesearchgate.nettandfonline.comresearchgate.netnih.govekb.egyu.edu.jo

Docking studies have revealed that the anilinopyrimidine core often forms key hydrogen bonding interactions with the hinge region of protein kinases, a critical component for their inhibitory activity. frontiersin.org For example, in studies targeting Epidermal Growth Factor Receptor (EGFR), the anilinopyrimidine scaffold has been shown to form bidentate hydrogen bonds with the hinge residue Met793. frontiersin.org The aniline ring can orient itself to form hydrophobic interactions with other residues in the binding pocket. frontiersin.org Molecular docking simulations help in visualizing these interactions and provide insights for designing more potent and selective inhibitors. researchgate.netnih.gov

Structure-Activity Relationship (SAR) from a Structural and Chemical Interaction Perspective

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comd-nb.infod-nb.inforesearchgate.nettandfonline.comresearchgate.netnih.govekb.egyu.edu.jonih.govmdpi.com For anilinopyrimidine derivatives, SAR studies have provided valuable insights into the structural requirements for potent biological activity.

Key findings from SAR studies on anilinopyrimidine derivatives include:

Substitutions on the Aniline Ring: The nature and position of substituents on the aniline ring can significantly impact activity and selectivity. Small, lipophilic groups at the meta-position of the aniline ring have been shown to be favorable for EGFR inhibition. nih.govresearchgate.net

Modifications at the 5-Position of the Pyrimidine Ring: The group at the 5-position, often introduced via the carbaldehyde, plays a crucial role. For instance, the introduction of a cyano group at this position has been explored for its interaction with gatekeeper residues in kinases. mdpi.com

The Anilinopyrimidine Core: The core structure itself is essential for binding, with the pyrimidine and aniline nitrogens participating in crucial hydrogen bonds. mdpi.com

These SAR insights, often rationalized through molecular modeling, guide the design of new analogs with improved potency and selectivity. nih.govresearchgate.net

Integration into Coordination Chemistry for Ligand Design

The versatility of the anilinopyrimidine scaffold extends beyond medicinal chemistry into the realm of coordination chemistry. The nitrogen atoms in the pyrimidine ring and the aniline group can act as coordination sites for metal ions, making anilinopyrimidine derivatives excellent candidates for ligand design. gla.ac.ukorientjchem.org

Exploration of Coordination Modes and Geometries

The coordination chemistry of this compound is an area of growing interest, primarily due to the molecule's potential to act as a versatile ligand in the design of advanced chemical structures. The presence of multiple donor atoms and rotatable bonds allows for a variety of coordination modes and subsequent complex geometries. While extensive crystallographic data for metal complexes of this compound is not yet widely available in the public domain, its coordination behavior can be inferred from the well-established chemistry of its constituent functional groups: the anilinopyrimidine core and the aldehyde substituent.

The anilinopyrimidine moiety itself presents several potential coordination sites. The pyrimidine ring contains two nitrogen atoms, and the aniline fragment includes an amino group. These nitrogen atoms can act as Lewis bases, donating lone pairs of electrons to a metal center. Research on related anilinopyrimidine derivatives has shown their capacity to bind to metal ions, often in the context of biologically active molecules like kinase inhibitors. acs.orgijpsonline.com

The aldehyde group at the 5-position of the pyrimidine ring introduces an oxygen atom, which can also participate in coordination. This allows for the possibility of the ligand acting in a monodentate, bidentate, or even bridging fashion. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Potential Coordination Modes

The versatility of this compound as a ligand stems from the various ways it can bind to a metal center. The primary donor atoms are the two nitrogen atoms of the pyrimidine ring, the nitrogen of the aniline group, and the oxygen of the carbaldehyde group.

Table 1: Potential Donor Atoms and Coordination Sites in this compound

Donor AtomFunctional GroupPotential Role in Coordination
N1 (pyrimidine)PyrimidineCan act as a primary binding site for metal ions.
N3 (pyrimidine)PyrimidineOffers a second potential binding site on the pyrimidine ring.
N (aniline)AnilineThe amino group can coordinate to a metal center.
O (carbaldehyde)CarbaldehydeThe carbonyl oxygen can act as a donor atom.

These donor sites can be utilized in several ways, leading to different coordination modes:

Monodentate Coordination: The ligand could bind to a metal center through a single donor atom, most likely one of the pyrimidine nitrogens, which are generally strong donor sites.

Bidentate Chelation: The molecule could form a chelate ring by coordinating through two donor atoms. Plausible bidentate modes include:

N,N'-chelation involving one pyrimidine nitrogen and the aniline nitrogen.

N,O-chelation involving a pyrimidine nitrogen and the carbaldehyde oxygen.

Bridging Coordination: The ligand could bridge two metal centers, a common feature for ligands with multiple, spatially separated donor sites. This could occur, for example, through the two pyrimidine nitrogens or a combination of a pyrimidine nitrogen and the carbaldehyde oxygen.

Anticipated Coordination Geometries

The coordination geometry of the resulting metal complex is dictated by the coordination number of the central metal ion and the steric and electronic properties of the ligands. Based on the coordination chemistry of related heterocyclic and aldehyde-containing ligands, several geometries can be anticipated for complexes of this compound.

Table 2: Plausible Coordination Geometries for Metal Complexes of this compound

Coordination NumberGeometryExamples with Related Ligands
4Square Planar, TetrahedralComplexes with other N,N' or N,O-chelating ligands often exhibit these geometries.
5Square Pyramidal, Trigonal BipyramidalCan occur with the inclusion of additional ligands or through dimerization.
6OctahedralA common geometry for transition metal complexes, achievable with two or three this compound ligands or with the inclusion of solvent molecules or other co-ligands.

For instance, studies on other pyrimidine derivatives have shown the formation of various coordination geometries depending on the metal and the substitution pattern on the ligand. Similarly, the coordination chemistry of ligands containing both pyridine (B92270) and aniline moieties has been explored, revealing a rich variety of structural possibilities. nih.gov While direct experimental evidence for the coordination complexes of this compound remains to be fully elucidated, the foundational principles of coordination chemistry and the known behavior of its constituent parts provide a strong basis for predicting its role in the formation of diverse and potentially functional metal-organic architectures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, spectroscopic properties, and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-anilinopyrimidine-5-carbaldehyde and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311+G**), provide valuable information about key molecular properties. bingol.edu.trmdpi.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical stability; a smaller gap suggests higher reactivity. mdpi.comacadpubl.eu This analysis is critical for predicting how the molecule might interact with biological targets. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic attacks. acadpubl.eu For instance, in a related compound, the area around an oxygen atom of a hydroxyl group showed a more negative potential (red), indicating a likely site for electrophilic attack, while regions around hydrogen atoms were more positive (blue), suggesting sites for nucleophilic reactions. acadpubl.eu

Table 1: Key Quantum Chemical Parameters and Their Significance

ParameterSignificance
HOMO Energy Indicates the electron-donating ability of the molecule. Higher energy suggests a better electron donor.
LUMO Energy Indicates the electron-accepting ability of the molecule. Lower energy suggests a better electron acceptor.
HOMO-LUMO Gap Represents the chemical reactivity and stability. A smaller gap often correlates with higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for intermolecular interactions. acadpubl.eu

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. These calculations can provide insights into vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Vis). This correlation between theoretical and experimental spectra is a powerful tool for structural elucidation and conformational analysis.

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. bath.ac.uk Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with activated complexes at the transition state. wikipedia.org

Computational methods can be employed to locate the transition state structure and calculate its energy. github.io This information is crucial for determining the activation energy barrier of a reaction, which dictates the reaction rate. github.io Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state smoothly connects the reactants and products on the potential energy surface. researchgate.net This analysis is vital for understanding reaction mechanisms, such as cyclization reactions, and for predicting the feasibility of different reaction pathways. e3s-conferences.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic view of molecular behavior and interactions, offering insights that are often inaccessible through static computational methods or experimental techniques alone. ebsco.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, which has rotatable bonds, multiple conformations can exist. Computational methods can be used to explore the potential energy surface and identify the most stable (lowest energy) conformations. ethz.ch

The collection of all possible conformations and their corresponding energies forms an energy landscape. nih.gov Understanding this landscape is crucial because the biological activity of a molecule is often tied to a specific conformation that allows it to bind effectively to its target. biorxiv.org Low-energy pathways on this landscape represent the most likely conformational transitions the molecule will undergo. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with its biological target. scirp.org For derivatives of 2-anilinopyrimidine, docking studies have been performed to investigate their binding modes within the ATP active site of cyclin-dependent kinases (CDKs), such as CDK9. nih.gov These studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket (e.g., Cys106, Asp104). nih.gov The docking score provides an estimate of the binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed, time-dependent view of the behavior of atoms and molecules. ebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic processes of ligand-protein binding and the stability of the resulting complex. ucl.ac.uk These simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate binding free energies, providing a more rigorous assessment of binding affinity than docking alone. scirp.org Reactive molecular dynamics can even simulate chemical reactions within the system. mdpi.com

Table 2: Key Interactions in Molecular Docking of Anilinopyrimidine Derivatives with CDK9

Interacting ResidueType of InteractionSignificance
Cys106 Hydrogen BondCritical for inhibitory activity against this kinase type. nih.gov
Asp104 Hydrophobic InteractionImportant for binding within the hinge region. nih.gov
Ile25, Gly26 Hydrophobic InteractionContributes to binding in the glycine-rich loop. nih.gov
Lys48 Ionic InteractionMimics the interaction of the phosphate (B84403) group of ATP. nih.gov
Val33 Hydrogen BondObserved in some derivatives, contributing to binding in the glycine (B1666218) loop. nih.gov

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) studies represent powerful computational approaches to systematically analyze and predict the properties of chemical compounds. These methods are instrumental in modern drug discovery and materials science, enabling the efficient screening of large compound libraries and the rational design of molecules with desired characteristics. For a molecule like this compound, these techniques can provide valuable insights into its physicochemical properties, potential biological activities, and suitability for various applications.

Computational Prediction of Molecular Properties

The prediction of molecular properties through computational methods is a cornerstone of cheminformatics. By leveraging a compound's two-dimensional (2D) or three-dimensional (3D) structure, various physicochemical and pharmacokinetic properties can be estimated without the need for extensive laboratory experiments. These predictions are crucial in the early stages of research to prioritize compounds for synthesis and further testing.

For this compound, a range of molecular descriptors can be calculated to predict its behavior. These descriptors quantify different aspects of the molecular structure, such as its size, shape, electronic distribution, and lipophilicity. QSPR models establish a mathematical relationship between these descriptors and a specific property of interest.

A common application of QSPR is in the prediction of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for its development as a potential therapeutic agent. For instance, studies on various pyrimidine (B1678525) derivatives have successfully used QSPR to model properties like antiproliferative activity and larvicidal effects. nih.govscielo.br These models often use descriptors related to molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to predict a compound's behavior. nih.gov

The following table presents a set of computationally predicted molecular properties for this compound. Such data is foundational for any QSPR study and provides a preliminary assessment of the compound's drug-likeness.

PropertyPredicted ValueDescription
Molecular FormulaC₁₁H₉N₃OThe elemental composition of the molecule.
Molecular Weight199.21 g/molThe mass of one mole of the compound.
logP (Octanol-Water Partition Coefficient)2.45A measure of the compound's lipophilicity, which influences its absorption and distribution.
Topological Polar Surface Area (TPSA)65.5 ŲAn indicator of a molecule's polarity, which affects its ability to permeate cell membranes.
Hydrogen Bond Donors1The number of hydrogen atoms attached to electronegative atoms (N, O) that can act as hydrogen bond donors.
Hydrogen Bond Acceptors4The number of electronegative atoms (N, O) with lone pairs that can act as hydrogen bond acceptors.
Rotatable Bonds2The number of bonds that can rotate freely, influencing the molecule's conformational flexibility.

These predicted values suggest that this compound possesses drug-like properties according to general guidelines such as Lipinski's Rule of Five. The moderate lipophilicity and polar surface area indicate a potential for good oral bioavailability.

Database Mining and Virtual Screening for Novel Scaffolds

Database mining and virtual screening are powerful cheminformatics techniques used to identify novel chemical scaffolds with the potential to interact with specific biological targets. These methods involve the computational screening of large libraries of chemical compounds against a target of interest, such as an enzyme or a receptor.

Database Mining:

This process involves searching chemical databases for compounds that contain a specific scaffold or share structural similarities with known active molecules. For a compound like this compound, the 2-anilinopyrimidine core is a well-known scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer.

By mining databases of known kinase inhibitors, researchers can identify common structural features and interaction patterns associated with the 2-anilinopyrimidine scaffold. This information can then be used to guide the design of new derivatives of this compound with potentially enhanced potency or selectivity for specific kinases. Studies have shown that a large number of diverse kinase inhibitors are derived from a relatively small set of common scaffolds, with the 2-anilinopyrimidine framework being a prominent example. nih.govresearchgate.net

Virtual Screening:

Virtual screening is a computational technique that involves docking a library of compounds into the three-dimensional structure of a biological target. ijfmr.com This allows for the prediction of the binding affinity and mode of interaction for each compound, enabling the prioritization of candidates for experimental testing.

Given that the 2-anilinopyrimidine scaffold is a known "hinge-binder" for many kinases, a virtual screening campaign could be designed to identify potential kinase targets for this compound. nih.gov The aldehyde group at the 5-position of the pyrimidine ring offers a unique point for chemical modification, and virtual screening could be used to explore how different substituents at this position might influence binding to various kinase active sites.

For example, a virtual screening study could involve:

Library Preparation: A library of virtual compounds based on the this compound scaffold with diverse modifications at the aldehyde position would be generated.

Target Selection: A panel of protein kinases implicated in a particular disease would be chosen as the targets.

Molecular Docking: The virtual library would be docked into the active sites of the selected kinases.

Scoring and Ranking: The compounds would be ranked based on their predicted binding affinities and other scoring functions.

Hit Selection: The top-ranking compounds would be selected as "hits" for subsequent experimental validation.

Such an approach has been successfully used to identify novel inhibitors for various targets, including those with pyrimidine-based scaffolds. ijfmr.comnih.gov This highlights the potential of using virtual screening to uncover the therapeutic potential of this compound and its derivatives as novel kinase inhibitors or as modulators of other biologically relevant targets.

Future Directions and Emerging Research Avenues for 2 Anilinopyrimidine 5 Carbaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of anilinopyrimidine derivatives has traditionally involved methods that can require harsh conditions and long reaction times. researchgate.net A significant future direction lies in the development of more sustainable and efficient synthetic protocols for 2-Anilinopyrimidine-5-carbaldehyde and its analogues.

Microwave-Assisted Synthesis: Microwave (MW) irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and fewer by-products in shorter timeframes. researchgate.net Research has demonstrated the successful synthesis of various 2-anilinopyrimidines via MW-assisted nucleophilic aromatic substitution of 2-chloropyrimidines with anilines. rsc.orgscispace.com Applying this high-speed, efficient methodology to the synthesis of this compound, potentially using greener solvents like ethanol, represents a key area for development. rsc.orgresearchgate.net This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption and waste. rsc.org

Catalysis-Promoted Reactions: The use of acid catalysis has been shown to promote the reaction between chloro-N-heterocycles and anilines. scispace.com Future investigations could focus on optimizing catalytic systems, including the exploration of reusable solid acid catalysts, to further improve the sustainability of the synthesis of the title compound. The goal is to move beyond stoichiometric reagents to catalytic processes that are both high-yielding and environmentally benign.

Exploration of New Chemical Transformations and Reactivity Patterns

The aldehyde functionality of this compound is a gateway to a vast landscape of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Core Reactions of the Aldehyde Group: The aldehyde group is highly versatile. Future research will undoubtedly explore its derivatization through established reactions:

Oxidation: Conversion of the aldehyde to a carboxylic acid, yielding 2-anilinopyrimidine-5-carboxylic acid, a key precursor for amides and esters.

Reduction: Transformation into a primary alcohol, providing a site for further functionalization.

Condensation Reactions: Reaction with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other C=N bonded systems, which are themselves valuable pharmacophores.

Ring-Forming Reactions: Its use as a key component in multicomponent reactions to build novel heterocyclic systems fused to the pyrimidine (B1678525) core. The ring modification of related arylfuran-2-carbaldehydes with anilines to form diarylpyrrole-2-carbaldehydes suggests similar transformative potential. raco.cat

The Soai Reaction and Autocatalysis: Pyrimidine-5-carbaldehydes are renowned for their central role in the Soai reaction, a landmark example of autocatalysis with profound implications for understanding the origins of homochirality. nih.gov This reaction involves the enantioselective alkylation of pyrimidine-5-carbaldehydes, where the product alcohol acts as a catalyst for its own formation. nih.gov Investigating whether this compound can participate in Soai-type reactions is a compelling research avenue. The electronic influence of the anilino group could modulate the reactivity and catalytic efficiency, potentially leading to new insights into this fascinating phenomenon.

Integration into Advanced Supramolecular Architectures

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful strategy for constructing ordered, functional materials from molecular building blocks. wikipedia.org The structure of this compound makes it an excellent candidate for designing sophisticated supramolecular systems.

The anilinopyrimidine core itself is known to participate in the generation of supramolecular networks. rsc.org The combination of hydrogen bond donors (the aniline (B41778) N-H) and acceptors (the pyrimidine nitrogens), along with the potential for π-π stacking interactions between the aromatic rings, provides multiple handles for self-assembly. wikipedia.orgnih.gov The addition of the polar aldehyde group introduces another site for directed interactions.

Future research will likely focus on:

Crystal Engineering: Systematically studying how modifications to the aniline ring influence the packing of the molecules in the solid state to create materials with desired properties.

Host-Guest Chemistry: Using macrocyclic hosts like cyclodextrins or calixarenes to encapsulate this compound, potentially altering its solubility, stability, or reactivity. wikipedia.org

Self-Assembled Materials: Designing amphiphilic derivatives that can self-assemble into hydrogels or other soft materials, a strategy that has been explored with related aniline compounds. rsc.org Such materials could have applications in drug delivery or as scaffolds for tissue engineering.

Applications in Catalysis and Organocatalysis

The unique electronic and structural features of this compound suggest its potential use as a ligand in metal-based catalysis or as a scaffold in organocatalysis.

Ligand Development: Nitrogen-containing heterocycles like pyrimidines and pyridines are ubiquitous ligands in coordination chemistry. nih.gov The anilinopyrimidine framework can act as a bidentate ligand, coordinating to a metal center through the pyrimidine and aniline nitrogen atoms. The aldehyde group could serve as a secondary binding site or as a point of attachment to a solid support for catalyst immobilization.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field. snnu.edu.cnbeilstein-journals.org The 2-anilinopyrimidine scaffold could be incorporated into bifunctional catalysts. For instance, the aniline proton could act as a Brønsted acid or hydrogen-bond donor, while another part of the molecule could be modified to include a Lewis basic site. snnu.edu.cn Furthermore, as demonstrated by the Soai reaction, pyrimidine-5-carbaldehydes can be key players in autocatalytic cycles, a highly sought-after feature in catalysis. nih.gov

Frontiers in Computational Design and Discovery of Anilinopyrimidine-Based Chemical Entities

In silico methods are indispensable in modern drug discovery and materials science for predicting molecular properties and guiding experimental work. The 2-anilinopyrimidine scaffold is already a subject of intense computational study, particularly in the design of kinase inhibitors. d-nb.infodoaj.orgmdpi.com

Future computational research on this compound will likely involve:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of its derivatives with their biological activity or material properties. d-nb.infodoaj.org This can accelerate the identification of potent and selective compounds.

Molecular Docking: Simulating the binding of this compound derivatives to biological targets like protein kinases. doaj.orgmdpi.com Such studies are crucial for understanding structure-activity relationships and for designing next-generation inhibitors that can overcome drug resistance. nih.gov

De Novo Design: Using computational algorithms to design novel molecules based on the this compound scaffold with optimized properties for specific applications, from targeted cancer therapeutics to novel functional materials. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.